molecular formula C35H33N3O6 B11978587 Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate

Cat. No.: B11978587
M. Wt: 591.7 g/mol
InChI Key: INZSBQSYZXATNA-UHFFFAOYSA-N
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Description

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate is a complex organic compound with the molecular formula C35H33N3O6 and a molecular weight of 591.67 g/mol . This compound is notable for its unique structure, which includes multiple benzyl and indole groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated peptide synthesizers, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Deprotected amino acids or peptides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and benzyl groups can engage in π-π interactions and hydrogen bonding, influencing the activity of target proteins and pathways. Detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate is unique due to its multiple benzyl and indole groups, which provide a versatile framework for chemical modifications and interactions with biological targets. This makes it a valuable compound for research in various scientific disciplines .

Properties

Molecular Formula

C35H33N3O6

Molecular Weight

591.7 g/mol

IUPAC Name

benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoyl]amino]acetate

InChI

InChI=1S/C35H33N3O6/c39-33(43-23-26-12-6-2-7-13-26)21-37-34(40)32(38-35(41)44-24-27-14-8-3-9-15-27)18-28-20-36-31-17-16-29(19-30(28)31)42-22-25-10-4-1-5-11-25/h1-17,19-20,32,36H,18,21-24H2,(H,37,40)(H,38,41)

InChI Key

INZSBQSYZXATNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)NCC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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